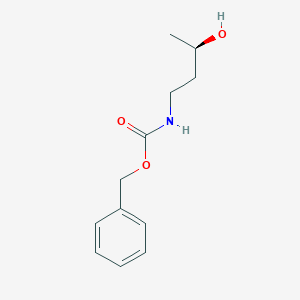

(2R)-N-Cbz-4-Aminobutan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

benzyl N-[(3R)-3-hydroxybutyl]carbamate |

InChI |

InChI=1S/C12H17NO3/c1-10(14)7-8-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m1/s1 |

InChI Key |

OOAUELNSZVJUDM-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](CCNC(=O)OCC1=CC=CC=C1)O |

Canonical SMILES |

CC(CCNC(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Strategic Approaches to the Enantioselective Synthesis of 2r N Cbz 4 Aminobutan 2 Ol

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis leverages the high selectivity of enzymes combined with traditional chemical reactions to construct complex molecules with high stereochemical purity. nih.gov This approach is particularly effective for producing chiral compounds like (2R)-N-Cbz-4-Aminobutan-2-ol, offering mild reaction conditions and high enantioselectivity. researchgate.net

Enzyme-Catalyzed Kinetic Resolution Strategies

Kinetic resolution is a widely used method to separate a racemic mixture into its constituent enantiomers. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the newly formed product. Lipases are a common class of enzymes used for this purpose due to their commercial availability, lack of need for cofactors, and ability to function in organic solvents. nih.govacs.org

The kinetic resolution of racemic N-protected amino alcohols can be achieved through enzyme-catalyzed enantioselective acylation. In this reaction, an acyl donor is used to esterify one of the enantiomers in the presence of a lipase (B570770). For a close analog of the target molecule, racemic (±)-N-carbobenzoxy-2-aminobutan-1-ol, porcine pancreatic lipase (PPL) has been shown to be effective. ineosopen.org This enzymatic acylation provides the optically active alcohol, which is a key step in preparing antituberculosis drugs. ineosopen.org Lipases such as Candida antarctica lipase B (CAL-B) are also highly effective in the resolution of N-protected β-amino esters and related derivatives through hydrolysis or transesterification reactions, yielding products with high enantiomeric excess. d-nb.infounimi.it

Table 1: Lipase-Catalyzed Kinetic Resolution of a Racemic N-Cbz-amino alcohol

| Enzyme | Substrate | Reaction Type | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Porcine Pancreatic Lipase (PPL) | (±)-N-carbobenzoxy-2-aminobutan-1-ol | Acylation | (S,S)-alcohol | High | ineosopen.org |

| Candida antarctica Lipase B (CAL-B) | Racemic β-amino esters | Transesterification/Hydrolysis | (S)-enantiomer | >98% | unimi.it |

| Amano Lipase PS-C II | Racemic 2-phenylethanol (B73330) derivatives | Acylation | (R)-alcohol | 99.6% | nih.gov |

Biocatalytic Enantioselective Reductions of Precursors

A highly effective strategy for obtaining enantiomerically pure alcohols is the asymmetric reduction of a prochiral ketone precursor. nih.govscispace.com For the synthesis of this compound, the logical precursor is N-Cbz-4-aminobutan-2-one. This reduction can be catalyzed by oxidoreductases, such as ketoreductases (KREDs), which utilize nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH) as the reducing agent. nih.govscispace.com

These enzymatic reductions are prized for their exceptional stereo-, regio-, and chemoselectivity, often leading to products with very high enantiomeric excess (>95% ee). nih.gov Industrial production methods frequently employ biocatalysts for the enantioselective synthesis of chiral amino alcohols due to the mild reaction conditions and environmental benefits. Enzymes like carbonyl reductases from organisms such as Lactobacillus fermentum are capable of reducing β-amino ketones with high enantioselectivity. One-pot syntheses combining a ketoreductase and an amine transaminase have also been developed to produce chiral amino alcohols from keto precursors. entrechem.com

Table 2: Representative Biocatalytic Reduction of a Prochiral Ketone

| Enzyme Type | Substrate Type | Product Type | Key Features | Typical Enantiomeric Excess (ee) | Reference |

| Ketoreductase (KRED) | Prochiral Ketone (e.g., N-Cbz-4-aminobutan-2-one) | Chiral Secondary Alcohol | High stereoselectivity, mild conditions | >99% | researchgate.netnih.gov |

| Carbonyl Reductase | β-Amino Ketone | β-Amino Alcohol | High enantioselectivity under optimal pH and temperature | >95% | |

| Amine Transaminase (ATA) & KRED | Keto Acid/Ester | Chiral Amino Alcohol | One-pot chemoenzymatic cascade | High | entrechem.com |

Asymmetric Catalytic Methodologies

Asymmetric catalysis using chiral metal complexes or small organic molecules (organocatalysts) provides a powerful alternative to enzymatic methods for creating stereogenic centers. sciencenet.cncaltech.edu These methods often involve the reduction of ketones or other precursors under the influence of a chiral catalyst to induce enantioselectivity.

Chiral Ligand-Mediated Reductions

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis. This is commonly achieved through catalytic hydrogenation using a transition metal complexed with a chiral ligand. sciencenet.cn For the synthesis of this compound, the precursor N-Cbz-4-aminobutan-2-one can be reduced using such a system.

A well-known example is the Noyori asymmetric hydrogenation, which employs a Ruthenium-BINAP catalyst to reduce keto-esters with excellent enantioselectivity. vcu.edu This methodology has been applied to the synthesis of related chiral 1,3-amino alcohols. vcu.edu The choice of the chiral ligand is critical, as it dictates the facial selectivity of the hydride attack on the carbonyl group, thereby determining the stereochemistry of the resulting alcohol.

Table 3: Chiral Ligand-Mediated Asymmetric Reduction

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Ru-BINAP | β-Keto ester | Chiral β-hydroxy ester | High | vcu.edu |

| Rh-DuPHOS | Enamide | Chiral Amine | High | sciencenet.cn |

| Trichlorosilane / Chiral auxiliary | N-benzyl enamine | β-amino ester | High diastereoselectivity | unimi.it |

Organocatalytic Approaches to Stereocontrol

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. caltech.edursc.org This field has expanded rapidly, offering novel pathways to enantiomerically enriched compounds. For the synthesis of Cbz-protected amino alcohols, a proline-catalyzed direct asymmetric three-component Mannich reaction has been developed. thieme-connect.comthieme-connect.com This reaction, involving a ketone, an aldehyde, and an amine, generates β-amino ketones with high enantio- and diastereoselectivity, which can then be converted to the desired 1,2-amino alcohol derivatives. thieme-connect.com

Another powerful organocatalytic method is the aza-Henry reaction, which can produce N-Boc-protected β-nitroamines, precursors to 1,2-diamines and, by extension, amino alcohols. rsc.org These strategies showcase the ability of organocatalysts to control stereochemistry effectively in C-C and C-N bond-forming reactions, providing access to complex chiral building blocks. acs.orgrsc.org

Table 4: Organocatalytic Synthesis of Chiral Amino Alcohol Precursors

| Organocatalyst | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

| Proline | Mannich Reaction | Ketone, Aldehyde, p-Anisidine | β-Amino Ketone | up to >99% | thieme-connect.com |

| Chiral Phosphoric Acid | Aza-Henry Reaction | α-Amido Sulfone, Nitroalkane | β-Nitroamine | High | rsc.org |

| Cinchona Alkaloid Derivative | Conjugate Addition | Nitroolefin, Malonate | Chiral Nitroalkane | High | maynoothuniversity.ie |

Transition Metal-Catalyzed Asymmetric Transformations

Beyond asymmetric reduction, other transition metal-catalyzed reactions can be employed to synthesize chiral N-Cbz protected amino alcohols. One such method is the asymmetric aminolytic kinetic resolution (AKR) of terminal epoxides. This reaction uses a chiral (salen)Co(III) complex to catalyze the addition of a carbamate (B1207046) nucleophile (such as Cbz-amine) to a racemic epoxide. nih.gov The process selectively opens one enantiomer of the epoxide, yielding an enantiomerically enriched N-Cbz-protected 1,2-amino alcohol and leaving the unreacted epoxide enantiomer. nih.gov

Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides with acrylates, catalyzed by a copper(II) acetate (B1210297) and a chiral N,O-ligand. This method constructs highly substituted chiral pyrrolidine (B122466) derivatives, which are structurally related to the target amino alcohol, with excellent diastereo- and enantioselectivity. nih.gov These methods highlight the versatility of transition metal catalysis in constructing complex chiral molecules through various bond-forming strategies. sioc-journal.cn

Table 5: Transition Metal-Catalyzed Asymmetric Synthesis

| Catalyst System | Reaction Type | Substrates | Product | Stereoselectivity | Reference |

| (salen)Co(III) complex | Aminolytic Kinetic Resolution | Racemic epoxide, Cbz-NH₂ | N-Cbz-1,2-amino alcohol | High ee | nih.gov |

| Cu(OAc)₂ / Chiral N,O-Ligand | 1,3-Dipolar Cycloaddition | Azomethine ylide, α-phthalimidoacrylate | 4-Aminopyrrolidine derivative | >98:2 dr, up to 97% ee | nih.gov |

Chiral Pool Synthesis Routes

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy elegantly transfers the existing chirality of the starting material to the target molecule, circumventing the need for asymmetric induction steps.

Derivation from Natural Product Precursors

A prominent strategy for the synthesis of this compound involves the use of natural amino acids, such as L-aspartic acid. The inherent chirality of these precursors provides a robust foundation for establishing the stereocenter at the C2 position of the target molecule.

One documented pathway commences with L-aspartic acid, which is first converted to its N-Cbz protected diester. Subsequent reduction of one of the carboxylic acid moieties, often chemoselectively, yields a β-amino acid ester. This intermediate can then undergo further reduction of the remaining ester group to afford the corresponding amino alcohol. The key challenge in this approach lies in the selective reduction of one carboxyl group over the other.

Another versatile natural precursor is L-malic acid. Its C2 hydroxyl group corresponds to the desired stereocenter in the final product. The synthetic sequence typically involves the protection of the hydroxyl and one of the carboxyl groups, followed by the conversion of the unprotected carboxyl group into an amino functionality, often via a Curtius or Hofmann rearrangement. The final step involves the reduction of the remaining protected carboxyl group to the primary alcohol.

Table 1: Chiral Pool Synthesis of this compound from Natural Precursors

| Precursor | Key Transformation Steps | Typical Reagents |

| L-Aspartic Acid | Protection, Selective Reduction, Amide Formation, Reduction | Cbz-Cl, BH3·DMS, SOCl2, NaBH4 |

| L-Malic Acid | Protection, Amide Formation, Hofmann/Curtius Rearrangement, Reduction | BnBr, SOCl2, NaN3, BH3·SMe2 |

Stereocenter Introduction from Renewable Resources

The use of renewable resources as starting materials for chiral compounds is a growing area of interest in sustainable chemistry. sciencenet.cn Amino acids, which are readily available from fermentation processes, are prime examples of renewable feedstocks for chiral pool synthesis. sciencenet.cn The synthesis of this compound from L-aspartic acid exemplifies this approach, where a bio-based molecule is transformed into a high-value chiral building block.

Beyond amino acids, carbohydrates derived from plant biomass also represent a vast and renewable chiral pool. While more complex transformations may be required, the stereochemically rich structures of sugars can be strategically cleaved and functionalized to yield chiral fragments suitable for the synthesis of molecules like this compound.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis introduces a chiral auxiliary to a prochiral substrate, creating a diastereomeric intermediate. The existing chirality of the auxiliary then directs subsequent reactions to occur stereoselectively. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

Use of Chiral Auxiliaries for Stereocontrol

Chiral auxiliaries are powerful tools for inducing stereoselectivity in reactions. wikipedia.org For the synthesis of this compound, a common strategy involves the diastereoselective reduction of a corresponding β-amino ketone.

One of the most effective classes of chiral auxiliaries for this purpose are the Evans oxazolidinones. wikipedia.org The synthesis would begin with the acylation of a chiral oxazolidinone with a protected β-amino acid. The resulting N-acyl oxazolidinone can then be converted to a ketone. The crucial step is the diastereoselective reduction of the ketone, where the bulky chiral auxiliary blocks one face of the molecule, forcing the hydride reagent to attack from the less hindered face. Subsequent cleavage of the auxiliary yields the desired (2R)-4-aminobutan-2-ol.

Another widely used chiral auxiliary is Ellman's tert-butanesulfinamide. osi.lv This auxiliary can be condensed with a β-keto aldehyde to form a chiral N-tert-butanesulfinyl imine. Diastereoselective reduction of the ketone, directed by the sulfinamide group, followed by acidic removal of the auxiliary, affords the enantiomerically enriched amino alcohol. osi.lv

Table 2: Diastereoselective Synthesis of this compound using Chiral Auxiliaries

| Chiral Auxiliary | Key Intermediate | Key Transformation | Typical Reducing Agents |

| Evans Oxazolidinone | N-Acyl Oxazolidinone Ketone | Diastereoselective Ketone Reduction | L-Selectride®, NaBH4/CeCl3 |

| Ellman's Sulfinamide | N-tert-Butanesulfinyl Ketimine | Diastereoselective Ketone Reduction | NaBH4, LiBH4 |

Substrate-Controlled Diastereoselectivity

In substrate-controlled diastereoselective synthesis, the chirality is inherent to the substrate itself and directs the stereochemical outcome of a reaction. This approach is often employed when a chiral center is already present in the molecule, and a new one is being created in a specific relationship to it.

For a molecule like this compound, if a precursor already contains a chiral center, for instance, at the C4 position, this can influence the stereochemistry of the reduction of a ketone at the C2 position. This is known as 1,2- or 1,3-induction. The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic attack on α-chiral carbonyl compounds.

A more sophisticated approach involves the use of chiral bicyclic lactams. These rigid systems can be synthesized from chiral amino acids and are designed to expose only one face of the molecule to reagents. Alkylation or reduction reactions then proceed with high diastereoselectivity. Subsequent ring-opening of the lactam would afford the desired chiral amino alcohol.

Chemical Transformations and Derivatization Strategies Utilizing 2r N Cbz 4 Aminobutan 2 Ol

Elaboration at the Hydroxyl Group

The secondary hydroxyl group in (2R)-N-Cbz-4-aminobutan-2-ol is a key site for introducing molecular diversity. Standard transformations such as esterification, etherification, and oxidation are commonly employed to modify this functionality, each with specific stereochemical considerations.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted to esters and ethers to introduce a wide array of substituents.

Esterification: The formation of esters is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate coupling conditions. For instance, reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) yields the corresponding ester. Alternatively, coupling with a carboxylic acid can be facilitated by dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC).

Etherification: Ether derivatives can be synthesized through various methods. A common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

| Reaction Type | Reagents | Product Type |

| Esterification | Acyl Chloride, Pyridine | Ester |

| Esterification | Carboxylic Acid, DCC | Ester |

| Etherification | 1. Sodium Hydride 2. Alkyl Halide | Ether |

Oxidation Reactions and Stereochemical Implications

Oxidation of the secondary alcohol in this compound leads to the corresponding ketone, (R)-N-Cbz-4-aminobutan-2-one. This transformation is significant as it provides access to a chiral ketone, a valuable intermediate in asymmetric synthesis.

A variety of oxidizing agents can be employed for this purpose, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromium trioxide in sulfuric acid), as well as milder, more selective methods like the Swern and Dess-Martin periodinane oxidations.

A critical aspect of this oxidation is the retention of the stereochemical integrity at the adjacent carbon atom (C4). Since the reaction occurs at the hydroxyl-bearing carbon (C2) and does not involve the chiral center at C4, the (R) configuration of the starting material is preserved in the resulting ketone. This stereochemical retention is crucial for the subsequent use of the chiral ketone in stereoselective reactions.

| Oxidation Method | Reagent(s) | Key Features |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Strong oxidant, acidic conditions. |

| PCC Oxidation | Pyridinium Chlorochromate | Milder than Jones, suitable for sensitive substrates. |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Mild, avoids heavy metals. |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Mild, neutral conditions. |

Formation of Cyclic Ethers or Lactones

The bifunctional nature of this compound and its derivatives allows for intramolecular cyclization reactions to form heterocyclic structures like cyclic ethers and lactones.

Cyclic Ethers: Intramolecular cyclization to form a cyclic ether, such as a substituted tetrahydrofuran, can be induced under specific conditions. organic-chemistry.orglibretexts.org This typically involves activation of the hydroxyl group, for example, by converting it into a good leaving group (e.g., a tosylate), followed by intramolecular nucleophilic attack from a deprotected amine or a newly introduced nucleophile at the C4 position. The stereochemistry of the starting material directly influences the stereochemistry of the resulting cyclic ether.

Lactones: The formation of a lactone, a cyclic ester, requires the presence of both a hydroxyl and a carboxylic acid group within the same molecule. youtube.comorganic-chemistry.org Therefore, the terminal protected amine of this compound would first need to be converted to a carboxylic acid. This could be achieved through a sequence of deprotection, diazotization to form a primary alcohol, and subsequent oxidation. The resulting hydroxy acid could then undergo intramolecular esterification (lactonization), often under acidic or base-catalyzed conditions, to yield a chiral lactone. The ring size of the lactone would depend on the position of the newly formed carboxylic acid.

Reactions Involving the Protected Amine Functionality

The carbamate-protected amine at the C4 position offers another site for chemical modification, primarily through deprotection followed by functionalization of the liberated primary amine.

Deprotection Strategies for the Cbz Group

The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group due to its stability under various conditions and its susceptibility to specific deprotection methods. total-synthesis.com

Catalytic Hydrogenolysis: The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis. highfine.commasterorganicchemistry.com This involves reacting the Cbz-protected amine with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). highfine.commasterorganicchemistry.com The reaction proceeds under neutral conditions and at room temperature, making it compatible with many other functional groups. highfine.commasterorganicchemistry.com The byproducts, toluene (B28343) and carbon dioxide, are volatile and easily removed.

Acidic Conditions: The Cbz group can also be cleaved under strong acidic conditions, such as with hydrogen bromide in acetic acid (HBr/HOAc). highfine.com However, this method is harsher and less frequently used due to the potential for side reactions, especially with acid-sensitive substrates. highfine.com

Other Methods: Other deprotection strategies include the use of transfer hydrogenation with hydrogen donors like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst. highfine.com

| Deprotection Method | Reagents | Conditions | Advantages |

| Catalytic Hydrogenolysis | H₂, Pd/C | Neutral pH, Room Temperature | Mild, clean byproducts highfine.commasterorganicchemistry.com |

| Acidolysis | HBr/HOAc | Strong Acid | Effective but can be harsh highfine.com |

| Transfer Hydrogenation | Formic Acid or Ammonium Formate, Pd/C | Mild | Avoids use of H₂ gas highfine.com |

Subsequent Amine Functionalization (e.g., Alkylation, Acylation)

Once the Cbz group is removed to unveil the primary amine, (2R)-4-aminobutan-2-ol, this nucleophilic amine can be further functionalized in various ways.

Alkylation: The primary amine can undergo N-alkylation by reaction with alkyl halides. researchgate.net This reaction can lead to the formation of secondary or tertiary amines, depending on the stoichiometry and reaction conditions. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is another effective method for introducing alkyl groups.

Acylation: N-acylation is readily achieved by reacting the amine with acyl chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage and is a common strategy for building more complex molecular architectures, such as in peptide synthesis.

These derivatization strategies at both the hydroxyl and amino functionalities underscore the utility of this compound as a versatile chiral building block in organic synthesis.

Modifications at the Carbon Chain

Introduction of Additional Stereocenters

The existing stereocenter at C-2 in this compound can serve as a powerful controller for the stereoselective formation of new chiral centers. A common approach involves the conversion of the alcohol to a chiral N-protected α-amino aldehyde. rsc.org Oxidation of the secondary alcohol to a ketone, followed by appropriate chain manipulation, could yield such an aldehyde.

| Reaction Type | Aldehyde Substrate | Reactant | Catalyst/Conditions | Outcome | Reference |

| Pictet-Spengler | N-Cbz-amino aldehydes | Tryptophan | Acidic (e.g., TFA) | Diastereoselective formation of tetrahydro-β-carbolines. | researchgate.net |

| Hydrophosphinylation | N-Cbz-L-phenylalaninal | Alkyl phosphinate | Chiral AlLibis(binaphtoxide) (ALB) | Selective formation of syn- or anti-β-amino-α-hydroxy-H-phosphinates. | doi.org |

| Hydroacylation | MTM/Cbz-protected amino aldehydes | Alkynes | Rh(I)/dcpm | Enantio- and diastereoselective synthesis of enones. | acs.org |

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal precursor for intramolecular cyclization reactions to generate stereochemically defined nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals. nih.govmdpi.com

Formation of Five-Membered Nitrogen Heterocycles

The synthesis of substituted pyrrolidines from γ-amino alcohols is a common and valuable transformation. researchgate.net For this compound, this involves a two-step sequence: activation of the hydroxyl group, followed by intramolecular nucleophilic substitution by the nitrogen atom.

First, the secondary alcohol at C-2 is converted into a good leaving group, typically a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. The subsequent cyclization step requires a nucleophilic nitrogen. Depending on the reaction conditions, the Cbz group may be removed (e.g., by hydrogenolysis) to free the primary amine, which then readily displaces the sulfonate ester to form the pyrrolidine (B122466) ring. Some methods allow for a one-pot N-protection/cyclization sequence. researchgate.net Selenium-promoted electrophilic cyclization of N-protected alkenyl amines is another established route to substituted pyrrolidines. researchgate.net

| Step | Transformation | Reagents | Product | Rationale/Reference |

| 1 | Hydroxyl Activation | TsCl, Pyridine | (R)-benzyl (4-(tosyloxy)butan-2-yl)carbamate | Converts the alcohol into a good leaving group. |

| 2 | Cbz Deprotection (optional) | H₂, Pd/C | (R)-4-aminobutan-2-yl 4-methylbenzenesulfonate | Frees the amine for nucleophilic attack. |

| 3 | Intramolecular Cyclization | Base (e.g., K₂CO₃) | (R)-3-methylpyrrolidine | Intramolecular Sɴ2 reaction forms the five-membered ring. |

Synthesis of Six-Membered Rings Incorporating Nitrogen and Oxygen

The synthesis of six-membered heterocycles like morpholines and their derivatives can also be achieved from γ-amino alcohol precursors. ethz.ch These structures are significant in medicinal chemistry. One approach involves reacting the deprotected amino alcohol, (2R)-4-aminobutan-2-ol, with a bifunctional reagent that can bridge the nitrogen and oxygen atoms.

For instance, reaction with a reagent like chloroacetyl chloride would first acylate the amine. Subsequent intramolecular Williamson ether synthesis, where the alkoxide of the C-2 hydroxyl attacks the carbon bearing the chloride, would yield a substituted morpholin-3-one. Another modern approach is the Silicon Amine Protocol (SLAP), where specialized silicon-containing reagents derived from amino alcohols cyclize under photoredox conditions to form morpholines and oxazepanes. ethz.ch Furthermore, intramolecular cyclization of N-Cbz protected amino acid-derived diazoketones has been shown to produce 1,3-oxazinane-2,5-diones under mild, acid-catalyzed conditions. srce.hr

Applications of 2r N Cbz 4 Aminobutan 2 Ol in the Synthesis of Complex Organic Molecules

Role as a Chiral Building Block in Natural Product Synthesis

The enantiopure nature of (2R)-N-Cbz-4-Aminobutan-2-ol makes it an important starting material for the total synthesis of natural products, where precise control of stereochemistry is paramount. The 1,3-amino alcohol motif is a common feature in many biologically active natural products.

Total Synthesis of Alkaloids

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. rsc.org The synthesis of these often complex structures requires strategic use of chiral precursors to build the desired stereochemical framework. rsc.org While direct examples detailing the use of this compound in specific, named alkaloid total syntheses are not prevalent in readily available literature, its structural features are highly relevant. The Cbz-protected amine allows for selective deprotection and subsequent elaboration to form nitrogen-containing heterocyclic systems, which are characteristic of many alkaloids. nih.gov For instance, the amino alcohol functionality can be a key fragment for constructing piperidine, pyrrolidine (B122466), or more complex bridged-ring systems found in alkaloids like those of the sarpagine (B1680780) family. sogang.ac.kr The synthesis of such alkaloids often involves creating complex, fused azabicyclo frameworks, for which a chiral amino alcohol could serve as a foundational piece. sogang.ac.kr

Construction of Polyketide Scaffolds

Polyketides are another major class of natural products known for their structural diversity and wide range of biological activities, including antibiotic and immunosuppressive properties. nih.gov They are assembled by polyketide synthases (PKSs) through the successive condensation of small carboxylate units. nih.gov In laboratory synthesis, chiral building blocks are used to introduce stereocenters found in the final natural product. The hydroxyl group in this compound can be used as a nucleophile or can be oxidized to a ketone, while the protected amine provides a handle for further functionalization. This dual functionality is advantageous in building the carbon skeletons of polyketides, which are often highly oxygenated and may incorporate nitrogen atoms. biorxiv.org Biosynthetic platforms are being developed to produce various amino alcohols, highlighting the importance of these structures as building blocks. biorxiv.org

Utility in the Preparation of Advanced Pharmaceutical Intermediates

The demand for enantiomerically pure drugs has driven the development of synthetic routes that employ chiral building blocks. mdpi.com this compound is a key intermediate for synthesizing more complex molecules that are precursors to Active Pharmaceutical Ingredients (APIs).

Precursors to Chiral Amine-Containing API Frameworks

Chiral amines are crucial components in approximately 40-45% of small-molecule pharmaceuticals. mdpi.comresearchgate.net They are key to the biological activity of drugs targeting a wide range of conditions. tdx.cat The this compound scaffold is a direct precursor to (2R)-4-aminobutan-2-ol, a chiral amino alcohol. nih.gov This fundamental structure can be elaborated into more complex chiral amine frameworks. For example, the amino group, once deprotected, can undergo reactions like reductive amination or coupling with other molecules to build the core of a drug molecule. The presence of the hydroxyl group elsewhere in the molecule allows for the introduction of additional functionality or stereocenters, leading to advanced intermediates for APIs like protease inhibitors or other complex therapeutic agents. osti.gov

Contributions to Enantiopure Heterocyclic Drug Candidates

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the core of countless drugs. encyclopedia.pub The synthesis of enantiopure N-heterocycles is a major focus of drug discovery. encyclopedia.pub this compound can be used to synthesize enantiopure heterocyclic systems. For example, intramolecular cyclization reactions can be designed to form chiral piperidines, pyrrolidines, or morpholines. The Cbz protecting group can be removed under specific conditions, allowing the nitrogen to participate in ring-forming reactions. The stereocenter at the alcohol-bearing carbon guides the stereochemical outcome of these cyclizations, ensuring the formation of a single enantiomer of the desired heterocyclic drug candidate. This approach is valuable for creating drugs such as potent anticancer agents or treatments for neurological disorders. nih.gov

Application in the Design and Synthesis of Chiral Ligands and Catalysts

Asymmetric catalysis relies on the use of chiral ligands to induce enantioselectivity in chemical reactions. nih.govsigmaaldrich.com The development of new and effective chiral ligands is a continuous effort in organic chemistry. wiley.com The 1,3-amino alcohol structure present in this compound is a common motif in many successful chiral ligands. After deprotection of the amine and potential modification of the hydroxyl group (e.g., conversion to a phosphine (B1218219) or other coordinating group), the resulting molecule can act as a bidentate ligand for various transition metals. These metal-ligand complexes can then be used as catalysts for a wide range of asymmetric transformations, including hydrogenations, Henry reactions, and aldol (B89426) reactions. nih.govbeilstein-journals.org The rigid conformation and defined stereochemistry of the ligand, derived from the original chiral building block, are key to achieving high levels of enantioselectivity in the catalyzed reaction. beilstein-journals.org

Development of Chiral Phosphine-Based Ligands

Chiral phosphine ligands are a cornerstone of asymmetric transition-metal catalysis. The efficacy of these ligands is highly dependent on their three-dimensional structure, which creates a chiral environment around the metal center, thereby directing the stereoselectivity of a reaction. Chiral amino alcohols like (2R)-4-aminobutan-2-ol are attractive precursors for N,P-ligands, where both the nitrogen and a phosphorus moiety coordinate to the metal.

The synthesis of such ligands often involves a multi-step sequence starting from the chiral amino alcohol. Typically, the hydroxyl group is a handle for introducing the phosphine group, sometimes after conversion to a better leaving group. The amino group, initially protected with a group like Cbz (carboxybenzyl), can be deprotected and subsequently functionalized or left as a secondary amine, which can also participate in the catalytic process.

While specific examples detailing the conversion of this compound into phosphine ligands are not broadly documented in general literature, the synthesis of β-aminophosphine ligands from chiral amino alcohols is a well-established strategy. researchgate.net These N,P-ligands are particularly effective because the different electronic properties of the nitrogen (σ-donor) and phosphorus (π-acceptor) atoms create electronic asymmetry at the metal center. researchgate.net This electronic differentiation can stabilize low-oxidation-state metal centers and make the complex more susceptible to oxidative addition, influencing the catalytic cycle. researchgate.net

For instance, research into multifunctional thiourea-phosphine organocatalysts derived from natural amino acids highlights the modular approach of combining different functionalities to achieve efficient catalysis. researchgate.net This principle can be extended to ligands derived from (2R)-4-aminobutan-2-ol, where the amino and alcohol functionalities provide points for chemical modification to introduce phosphine groups and other functionalities that can fine-tune the ligand's steric and electronic properties.

Table 1: Representative Chiral Phosphine Ligand Classes Derived from Amino Alcohols

| Ligand Type | Precursor Type | Common Applications |

| N,P-Ligands | Chiral Amino Alcohols | Palladium-catalyzed allylic substitutions, Copper-catalyzed 1,4-additions |

| Bifunctional Phosphines | Amino Acid Derivatives | Asymmetric annulation reactions |

This table illustrates the general classes of phosphine ligands that can be synthesized from chiral amino alcohol precursors, a category that includes (2R)-4-aminobutan-2-ol.

Construction of Chiral Organocatalysts Bearing the this compound Motif

Organocatalysis, the use of small chiral organic molecules to catalyze chemical transformations, has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. Chiral scaffolds derived from readily available sources, such as amino acids and amino alcohols, are frequently employed in the design of new organocatalysts. The (2R)-4-aminobutan-2-ol structure is a prime candidate for such endeavors.

The development of organocatalysts from a precursor like this compound would typically involve the strategic modification of its amino and hydroxyl groups to install catalytically active functionalities. For example, the deprotected amine could serve as a key component in enamine or iminium ion catalysis, or it could be converted into a thiourea (B124793) or squaramide group to act as a hydrogen-bond donor. The hydroxyl group can be used as an anchoring point or be part of a bifunctional system that helps organize the transition state of the reaction.

Recent research has focused on developing novel organocatalysts for various asymmetric transformations. For example, new methods have been developed for the efficient preparation of optically active 4-aminobutan-1-ol and 3,4-disubstituted pyrrolidine derivatives, which can serve as precursors for chiral catalysts. researchgate.net The structural motif of (2R)-4-aminobutan-2-ol fits within this class of valuable chiral building blocks. Chiral amino alcohols are known to be key intermediates in the synthesis of biologically active compounds and can be used as chiral auxiliaries or as the foundation for catalysts in enantioselective reactions. researchgate.netfrontiersin.org

The design of bifunctional organocatalysts, where two different catalytic groups work in concert, is a particularly effective strategy. A catalyst built from the (2R)-4-aminobutan-2-ol scaffold could feature a basic nitrogen site and a hydrogen-bond-donating group, allowing it to activate both the nucleophile and the electrophile in a reaction.

Table 2: Potential Organocatalyst Types from the (2R)-4-Aminobutan-2-ol Scaffold

| Catalyst Functional Group | Mode of Activation | Potential Asymmetric Reactions |

| Secondary/Primary Amine | Enamine/Iminium Ion Formation | Aldol, Mannich, Michael Additions |

| Thiourea/Squaramide | Hydrogen-Bonding | Michael Additions, Friedel-Crafts Alkylations |

| Phosphoric Acid | Brønsted Acid Catalysis | Aza-Henry Reactions, Diels-Alder Reactions |

This table outlines potential types of organocatalysts that could be conceptually designed and synthesized from the (2R)-4-aminobutan-2-ol scaffold, based on established principles in organocatalysis.

Stereochemical Characterization and Purity Assessment Methodologies in Research

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are fundamental in separating enantiomers and quantifying the enantiomeric excess (e.e.) of a chiral compound. This is crucial for ensuring that a sample contains the desired enantiomer in high purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of (2R)-N-Cbz-4-Aminobutan-2-ol, leading to different retention times for the (R) and (S) enantiomers.

The selection of the appropriate chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a broad range of chiral compounds, including amino alcohols. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol, is optimized to achieve the best resolution between the enantiomeric peaks. Detection is commonly performed using a UV detector, as the Cbz (carboxybenzyl) group in the molecule is chromophoric.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents typical starting conditions and may require optimization for specific samples of this compound.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is another valuable technique for determining the enantiomeric excess of volatile chiral compounds. For a non-volatile compound like this compound, derivatization is a necessary prerequisite to increase its volatility and thermal stability. A common derivatization strategy involves the acylation of the amino and hydroxyl groups, for instance, with trifluoroacetic anhydride.

Once derivatized, the sample is injected into the GC, where the enantiomers are separated on a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. The differential interaction between the derivatized enantiomers and the CSP results in their separation, allowing for their quantification by a flame ionization detector (FID) or a mass spectrometer (MS).

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques provide detailed information about the three-dimensional structure of molecules, which is essential for the unambiguous assignment of the absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of stereochemical analysis, the use of chiral shift reagents (CSRs) can enable the differentiation of enantiomers. These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers of this compound. This complexation induces changes in the chemical shifts of the protons in the vicinity of the chiral center, leading to separate signals for the (R) and (S) enantiomers in the ¹H NMR spectrum. The integration of these signals can be used to determine the enantiomeric ratio.

Table 2: Example of ¹H NMR Chemical Shift Differences (Δδ) upon Addition of a Chiral Shift Reagent

| Proton | δ (ppm) without CSR | δ (ppm) with CSR (R-enantiomer) | δ (ppm) with CSR (S-enantiomer) | Δδ (ppm) |

|---|---|---|---|---|

| H-2 | 3.85 | 4.15 | 4.25 | 0.10 |

| CH₃ | 1.15 | 1.30 | 1.38 | 0.08 |

Note: The chemical shift values and differences are hypothetical and serve to illustrate the principle of using chiral shift reagents.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule.

For this compound, the experimental VCD spectrum can be compared with the theoretically calculated spectrum for the known (R) configuration. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. Quantum chemical calculations, often using density functional theory (DFT), are employed to predict the VCD spectrum.

X-Ray Crystallography for Absolute Configuration Confirmation

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique requires the formation of a single crystal of the compound of interest. The diffraction pattern of X-rays passing through the crystal provides a detailed three-dimensional map of the electron density of the molecule, allowing for the precise determination of the spatial arrangement of all atoms.

For this compound, obtaining a suitable single crystal is the primary challenge. Once a crystal is grown, the analysis of the diffraction data, particularly the anomalous dispersion effects, can definitively establish the (R) configuration at the stereocenter. This method provides irrefutable proof of the absolute stereochemistry.

Computational Chemistry and Theoretical Studies of 2r N Cbz 4 Aminobutan 2 Ol

Conformational Analysis and Energy Minimization

Conformational analysis is a fundamental computational technique used to identify the stable three-dimensional arrangements of a molecule, known as conformers, and to determine their relative energies. For a flexible molecule like (2R)-N-Cbz-4-aminobutan-2-ol, which possesses several rotatable single bonds, understanding its conformational landscape is crucial for predicting its physical properties and how it interacts with other molecules.

A systematic conformational search would likely be initiated using molecular mechanics (MM) methods, such as the MMFF94 or OPLS force fields. These methods are computationally efficient and suitable for exploring the vast conformational space of the molecule. The initial structures generated by MM would then be subjected to more accurate quantum mechanical calculations, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), to obtain more reliable geometries and relative energies of the conformers.

The primary sources of conformational flexibility in this compound are the rotations around the C-C bonds of the butane (B89635) backbone and the bonds connecting the carbobenzyloxy (Cbz) group to the nitrogen atom. The analysis would focus on the dihedral angles that define the spatial relationship between the hydroxyl, amino, and Cbz groups. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the Cbz group, or the amino group, could play a significant role in stabilizing certain conformations.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (O-C2-C3-N) | Relative Energy (kcal/mol) | Key Feature |

| A | ~60° (gauche) | 0.00 | Likely stabilized by intramolecular hydrogen bonding. |

| B | ~180° (anti) | 1.5 | Extended conformation with minimal steric hindrance. |

| C | ~-60° (gauche) | 2.1 | Another gauche conformer, potentially less stable due to steric clashes. |

Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of information that would be generated from a conformational analysis study.

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations provide detailed information about the distribution of electrons within a molecule, which is fundamental to understanding its reactivity. For this compound, DFT calculations would be the method of choice to investigate its electronic properties.

These calculations can determine a range of important descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their spatial distributions, are key indicators of a molecule's ability to donate or accept electrons. The HOMO is likely to be located around the electron-rich regions, such as the oxygen and nitrogen atoms and the aromatic ring of the Cbz group. The LUMO would be expected to be distributed over the carbonyl group and the aromatic ring. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the hydroxyl oxygen, indicating their nucleophilic character. Positive potential (blue) would be expected around the hydroxyl and amino hydrogens, highlighting their electrophilic nature.

Calculated atomic charges, using methods like Natural Bond Orbital (NBO) analysis, would quantify the electron distribution at each atomic center. This data is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the carbonyl carbon of the Cbz group would carry a significant positive charge, making it a primary site for nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound (DFT B3LYP/6-31G)*

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital available for accepting electrons. |

| HOMO-LUMO Gap | 5.7 eV | Suggests good kinetic stability. |

| Dipole Moment | 3.2 D | Reflects the overall polarity of the molecule. |

Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of information that would be generated from electronic structure calculations.

Docking Studies (if relevant to its use as a ligand component)

This compound and its derivatives are often used as building blocks in the synthesis of more complex molecules with potential biological activity. If a molecule containing this scaffold were to be investigated as a ligand for a biological target, such as an enzyme or receptor, molecular docking studies would be highly relevant.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring them based on their binding affinity.

A docking study involving a derivative of this compound would begin with the three-dimensional structures of both the ligand and the receptor (often obtained from X-ray crystallography or NMR spectroscopy). The docking algorithm would then explore the possible binding modes, considering factors such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

The results of a docking study can provide valuable insights into the key interactions that stabilize the ligand-receptor complex. For example, the hydroxyl and amino groups of the this compound moiety could act as hydrogen bond donors or acceptors, while the aromatic ring of the Cbz group could participate in pi-stacking interactions with aromatic residues in the binding site.

Table 3: Hypothetical Docking Results for a Derivative of this compound with a Target Protein

| Binding Mode | Estimated Binding Affinity (kcal/mol) | Key Interactions |

| 1 | -8.5 | Hydrogen bond between hydroxyl group and Asp121; Pi-stacking of Cbz ring with Phe256. |

| 2 | -7.9 | Hydrogen bond between amino group and the backbone carbonyl of Gly120. |

| 3 | -7.2 | Hydrophobic interactions between the butyl chain and a hydrophobic pocket. |

Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of information that would be generated from a molecular docking study.

Transition State Modeling for Synthetic Reactions Involving the Compound

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. For synthetic reactions involving this compound, transition state modeling can provide detailed information about the reaction pathway, including the structures of transition states and the activation energies.

For example, a common reaction involving this compound is the further functionalization of the hydroxyl or amino group. Let's consider the O-alkylation of the hydroxyl group. A computational study could model the reaction pathway of this SN2 reaction. This would involve locating the transition state structure where the nucleophilic oxygen of the alcohol is attacking the electrophilic carbon of an alkyl halide, and the halide is departing.

DFT calculations are typically used to locate transition states and calculate their energies. The activation energy for the reaction can be determined as the energy difference between the reactants and the transition state. This information can help in understanding the reaction kinetics and in optimizing reaction conditions. Furthermore, by comparing the activation energies for reactions at the hydroxyl versus the amino group, the chemoselectivity of a given reagent could be predicted.

Table 4: Hypothetical Activation Energies for Competing Reactions of this compound

| Reaction | Reagent | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| O-Alkylation | Methyl Iodide | 22.5 | Favorable under appropriate conditions. |

| N-Alkylation | Methyl Iodide | 25.0 | O-alkylation is kinetically preferred over N-alkylation with this reagent. |

Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of information that would be generated from transition state modeling.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The production of enantiomerically pure compounds is a cornerstone of the pharmaceutical and fine chemical industries. nih.gov Traditional synthetic methods are often multi-step processes that can be resource-intensive. nih.gov The future of synthesizing (2R)-N-Cbz-4-aminobutan-2-ol is geared towards more sustainable and atom-economical approaches, primarily by innovating the synthesis of its parent compound, (2R)-4-aminobutan-2-ol.

Emerging research strongly favors biocatalytic methods, which offer high selectivity under mild conditions. nih.govdovepress.com The use of enzymes like amine dehydrogenases (AmDHs) and transaminases for the reductive amination of ketone precursors is a promising green alternative. frontiersin.orggoogle.com Studies on native AmDHs have shown their effectiveness in producing short-chain chiral amino alcohols with high enantiomeric excess. frontiersin.orgwhiterose.ac.uk For instance, the synthesis of related compounds like (3S)-3-aminobutan-2-ol has been achieved with excellent enantioselectivity (up to 99.4% ee) using this method. whiterose.ac.uk Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines presents an economically and environmentally superior alternative to classical resolution methods. acs.org

Another innovative and sustainable approach integrates catalytic hydrogenation with electrodialysis using bipolar membranes (EDBM). rsc.orgresearchgate.net This method can convert a starting material into a pure chiral amino alcohol, and the EDBM system allows for the recycling of acids used in the process, creating a closed-loop system with minimal waste. rsc.orgresearchgate.net Once the chiral core of (2R)-4-aminobutan-2-ol is produced through these green methods, the subsequent N-protection with a Cbz group is a well-established and efficient step to yield the target compound.

Table 1: Comparison of Synthetic Strategies

| Method | Key Advantages | Relevant Findings |

|---|---|---|

| Biocatalysis (Amine Dehydrogenases) | High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govdovepress.com | Native AmDHs can produce related small amino alcohols with up to 99.5% ee. frontiersin.org |

| Asymmetric Transfer Hydrogenation | High efficiency, avoids pressurized hydrogen, good for industrial scale-up. acs.org | Ruthenium-based catalysts effectively convert α-amino ketones to chiral 1,2-amino alcohols in high yields and excellent enantioselectivities. acs.org |

| Integrated Hydrogenation & EDBM | Atom-economic, waste reduction through reagent recycling, sustainable. rsc.orgresearchgate.net | Demonstrates a "cradle-to-grave" approach, converting starting materials into pure product with no harmful discharge. researchgate.net |

Exploration of New Applications as a Chiral Catalyst Precursor

Chiral amino alcohols are highly valued as precursors for creating chiral ligands, auxiliaries, and catalysts for asymmetric synthesis. rsc.orgnih.govgoogle.com The bifunctional nature of (2R)-4-aminobutan-2-ol—containing both a primary amine and a secondary alcohol—makes it a versatile scaffold for developing new catalytic systems.

The Cbz-protected derivative, this compound, is a particularly promising intermediate in this field. With the amine temporarily masked, the free hydroxyl group can be used as a handle for further modifications. For example, it can be used to anchor the molecule to a solid support for developing heterogeneous catalysts or to coordinate directly with a metal center. Following the desired modifications at the hydroxyl site, the Cbz group can be selectively removed under standard hydrogenolysis conditions, revealing the primary amine for further functionalization. This allows for the construction of complex bidentate or multidentate ligands where the nitrogen and oxygen atoms can chelate to a metal, creating a well-defined chiral environment for asymmetric reactions.

Future research will likely focus on synthesizing novel ligand families derived from this scaffold for use in key transformations such as asymmetric additions, hydrogenations, and cyclizations.

Integration into Flow Chemistry Methodologies for Scalable Synthesis

The shift from batch to continuous flow manufacturing is a major trend in the chemical industry, offering enhanced safety, efficiency, and scalability. researchgate.net The synthesis of this compound and its parent compound is well-suited for adaptation to flow chemistry methodologies. nih.govgoogle.com

Biocatalytic syntheses of chiral amino alcohols have already been successfully implemented in continuous-flow microreactor systems. nih.gov For example, a two-step enzymatic synthesis of a chiral amino-triol was optimized using a cascading continuous-flow setup. nih.gov Furthermore, researchers have developed continuous flow processes using packed bed reactors with co-immobilized enzymes for producing related compounds like (S)-2-aminobutan-1-ol, achieving high conversions (>99%) and excellent enantiomeric excess (>99% ee) over extended periods. researchgate.net This demonstrates a viable and highly efficient strategy for the industrial production of the (2R)-4-aminobutan-2-ol core.

The subsequent protection step to introduce the Cbz group can also be integrated into a flow system. Such an integrated, multi-step continuous process would allow for precise control over reaction parameters, minimize manual handling, and facilitate scalable, on-demand production of this compound. evitachem.com

Table 2: Advantages of Flow Chemistry for Chiral Amino Alcohol Synthesis

| Feature | Benefit in Flow vs. Batch |

|---|---|

| Heat & Mass Transfer | Superior control, leading to higher selectivity and yield. |

| Safety | Small reactor volumes minimize risks associated with hazardous reagents or exothermic reactions. |

| Scalability | Production is scaled by running the system for longer, not by using larger reactors. |

| Automation | Allows for consistent quality and reduced operational costs. |

| Integration | Multiple reaction steps (e.g., synthesis and protection) can be linked in a continuous sequence. nih.gov |

Expanding the Scope of Derivatization for Enhanced Synthetic Utility

The true value of a building block lies in its versatility. This compound, with its orthogonal protecting group strategy, is a prime candidate for extensive derivatization to create a library of novel chiral fragments. Such fragments are of high interest in fields like fragment-based drug discovery, where sp3-rich, chiral molecules are in demand. nih.gov

The free hydroxyl group serves as the initial point for modification. It can readily undergo reactions such as:

Etherification: Formation of ethers, for example by reacting with oxane derivatives.

Esterification: Creation of chiral esters.

Mitsunobu Reaction: A reliable method for forming C-O bonds with stereochemical control.

Once the hydroxyl group is functionalized, the Cbz group can be cleanly removed via hydrogenolysis. This exposes the primary amine, which can then participate in a second set of reactions, including:

N-Acylation: Formation of amides.

N-Alkylation: Synthesis of secondary or tertiary amines. google.com

Cyclization: Intramolecular reactions to form valuable nitrogen-containing heterocycles like chiral lactams, morpholinones, or oxazolidinones. nih.gov

This step-wise derivatization strategy allows for the systematic exploration of chemical space around the aminobutanol (B45853) core, generating diverse and complex molecules from a single, readily accessible chiral intermediate.

Table 3: Potential Derivatization Pathways for this compound

| Reaction Site | Type of Reaction | Potential Reagents | Resulting Functional Group/Scaffold |

|---|---|---|---|

| -OH Group | Etherification | Alkyl halides, Epoxides | Ether |

| Esterification | Acyl chlorides, Carboxylic acids | Ester | |

| Mitsunobu Reaction | Azodicarboxylate, Phosphine (B1218219), Acid | Inverted Ester/Ether | |

| -NH₂ (after deprotection) | N-Acylation | Acyl chlorides, Anhydrides | Amide |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | Secondary/Tertiary Amine |

Q & A

Q. Advanced: How can enantiomeric purity be optimized during Cbz protection?

- Chiral Auxiliaries : Introduce temporary stereodirecting groups during synthesis to bias the reaction toward the (2R)-configuration.

- Catalytic Asymmetric Methods : Use transition-metal catalysts (e.g., Ru-BINAP complexes) or organocatalysts to control stereochemistry .

- Analytical Validation : Confirm purity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry, comparing optical rotation with literature values .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify the Cbz group (aromatic protons at δ 7.2–7.4 ppm, carbonyl at ~δ 155 ppm) and the alcohol/amine protons (δ 1.2–3.5 ppm). Assign stereochemistry using NOE or COSY experiments .

- IR : Confirm C=O (Cbz) at ~1700 cm⁻¹ and O–H/N–H stretches at 3200–3500 cm⁻¹.

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ = 238.2 g/mol) .

Q. Advanced: How to resolve conflicting spectral data for stereoisomeric mixtures?

- X-ray Crystallography : Resolve ambiguities by growing single crystals and analyzing the crystal structure (e.g., CCDC deposition for (2R)-configuration validation) .

- Dynamic NMR : Study restricted rotation of the Cbz group or hydrogen bonding to infer spatial arrangement .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Avoid contact with strong bases/oxidizers .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free amine or benzyl alcohol from Cbz cleavage) .

Q. Advanced: What degradation pathways occur under acidic/basic conditions?

- Acidic Hydrolysis : The Cbz group cleaves via H⁺-catalyzed mechanisms, releasing CO₂ and benzyl alcohol. Monitor with TLC (Rf shift) or LC-MS .

- Base Sensitivity : The hydroxyl group may undergo elimination under strong basic conditions, forming a ketone byproduct. Stabilize with buffered solutions (pH 6–7) .

Basic: How is the compound used in pharmaceutical intermediates?

Methodological Answer:

Q. Advanced: What strategies mitigate racemization during coupling reactions?

- Low-Temperature Coupling : Use DCC/HOBt at 0–4°C to minimize epimerization.

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively acylate the undesired enantiomer .

Basic: How to troubleshoot low yields in Cbz protection reactions?

Methodological Answer:

- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or dichloromethane to reduce side reactions.

- Stoichiometry : Use 1.2 equivalents of Cbz-Cl to ensure complete amine protection. Excess reagent can be quenched with aqueous NaHCO₃ .

Q. Advanced: How to analyze contradictory yield data across studies?

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst).

- Mechanistic Studies : Probe reaction intermediates via in-situ IR or ¹⁹F NMR (if using fluorinated analogs) .

Advanced: What computational methods predict the compound’s reactivity?

- DFT Calculations : Model transition states for Cbz cleavage or stereochemical inversion using Gaussian or ORCA software. Compare with experimental kinetics .

- Molecular Dynamics : Simulate solvent effects on stability (e.g., water vs. DMSO) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.